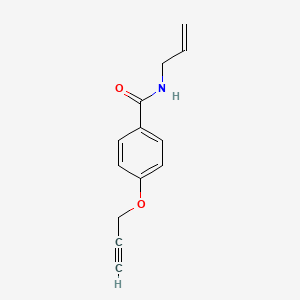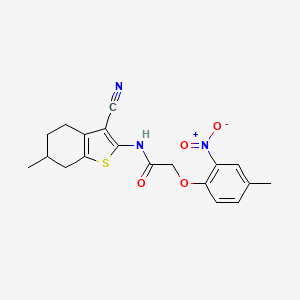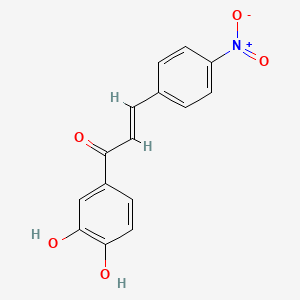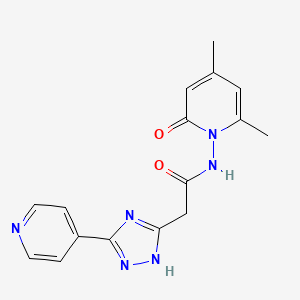
N-allyl-4-(2-propyn-1-yloxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-4-(2-propyn-1-yloxy)benzamide, also known as APB, is a synthetic compound that has been extensively studied for its potential use in neuroscience research. APB is a selective agonist for the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in a variety of physiological and pathological processes in the brain.
Wirkmechanismus
N-allyl-4-(2-propyn-1-yloxy)benzamide acts as a selective agonist for mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. Upon binding of N-allyl-4-(2-propyn-1-yloxy)benzamide to mGluR5, a cascade of intracellular signaling events is triggered, leading to the modulation of various cellular processes. The exact mechanism of action of N-allyl-4-(2-propyn-1-yloxy)benzamide on mGluR5 is still not fully understood, but it is thought to involve the activation of downstream effectors such as protein kinase C and extracellular signal-regulated kinase.
Biochemical and Physiological Effects:
N-allyl-4-(2-propyn-1-yloxy)benzamide has been shown to modulate a variety of biochemical and physiological processes in the brain, including synaptic plasticity, neuronal excitability, neurotransmitter release, and gene expression. It has been shown to enhance long-term potentiation (LTP), a cellular mechanism underlying learning and memory, and to reduce long-term depression (LTD), a cellular mechanism underlying memory extinction. N-allyl-4-(2-propyn-1-yloxy)benzamide has also been shown to reduce anxiety and depression-like behaviors in animal models, and to attenuate drug-seeking behavior in addiction models.
Vorteile Und Einschränkungen Für Laborexperimente
N-allyl-4-(2-propyn-1-yloxy)benzamide has several advantages as a tool compound for neuroscience research. It is highly selective for mGluR5 and does not interact with other glutamate receptors, which allows for specific modulation of mGluR5 signaling. It is also commercially available and has been extensively characterized in vitro and in vivo. However, N-allyl-4-(2-propyn-1-yloxy)benzamide has some limitations as well. It has a relatively short half-life in vivo, which requires frequent dosing to maintain its effects. It also has poor blood-brain barrier penetration, which limits its use in certain brain regions.
Zukünftige Richtungen
There are several future directions for research with N-allyl-4-(2-propyn-1-yloxy)benzamide. One area of interest is the role of mGluR5 in neurodegenerative diseases, such as Parkinson's and Alzheimer's. N-allyl-4-(2-propyn-1-yloxy)benzamide has been shown to have neuroprotective effects in animal models of these diseases, and further research could elucidate the underlying mechanisms and potential therapeutic applications. Another area of interest is the development of more potent and selective mGluR5 agonists, which could have improved pharmacological properties and therapeutic potential. Finally, the use of N-allyl-4-(2-propyn-1-yloxy)benzamide in combination with other compounds or therapies could lead to synergistic effects and improved outcomes in various neurological and psychiatric disorders.
Synthesemethoden
The synthesis method of N-allyl-4-(2-propyn-1-yloxy)benzamide involves the reaction of 4-hydroxybenzaldehyde with propargyl bromide to form 4-(2-propyn-1-yloxy)benzaldehyde. This intermediate is then reacted with allylamine in the presence of a catalyst to form N-allyl-4-(2-propyn-1-yloxy)benzamide. The synthesis of N-allyl-4-(2-propyn-1-yloxy)benzamide has been optimized for high yield and purity, and the compound is commercially available for research purposes.
Wissenschaftliche Forschungsanwendungen
N-allyl-4-(2-propyn-1-yloxy)benzamide has been widely used as a tool compound in neuroscience research to study the role of mGluR5 in various physiological and pathological processes in the brain. It has been shown to modulate synaptic plasticity, learning and memory, anxiety and depression, addiction, and neurodegenerative diseases such as Parkinson's and Alzheimer's. N-allyl-4-(2-propyn-1-yloxy)benzamide has also been used to investigate the underlying mechanisms of mGluR5 signaling, including the activation of intracellular signaling pathways and the regulation of ion channels and neurotransmitter release.
Eigenschaften
IUPAC Name |
N-prop-2-enyl-4-prop-2-ynoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-3-9-14-13(15)11-5-7-12(8-6-11)16-10-4-2/h2-3,5-8H,1,9-10H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLMCFPBXUIFKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(C=C1)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-oxo-2-[(4aS*,8aR*)-2-oxo-1-propyloctahydro-1,6-naphthyridin-6(2H)-yl]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5374234.png)

![1-[(dimethylamino)sulfonyl]-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5374244.png)
![1-[3-(dimethylamino)propyl]-5-(2-furyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5374253.png)

![N-(3-chloro-4-methylphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5374268.png)
![1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B5374280.png)
![2,2-dimethyl-N-{2-[methyl(methylsulfonyl)amino]ethyl}-1-(2-thienyl)cyclopropanecarboxamide](/img/structure/B5374282.png)

![3-(5-{[5-(1,3-benzodioxol-5-yl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5374290.png)
![3-{[(3-phenylpropyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5374306.png)
![{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5374316.png)
![1-[(2'-methoxy-3-biphenylyl)carbonyl]-N,N-dimethyl-4-azepanamine](/img/structure/B5374317.png)